BenchChemオンラインストアへようこそ!

5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Kinase Selectivity Scaffold Hopping CDK Inhibitor Pharmacophore

This 4-oxo, C6-unsubstituted scaffold is uniquely positioned for kinase selectivity profiling and parallel library synthesis. The N1-tert-butyl/N5-benzyl pattern provides a clean starting point for SAR exploration distinct from 4-amino Src inhibitors (PP1/PP2) and C6-substituted CDK agents. Absence of C6 substitution eliminates protecting-group steps, accelerating derivatization for BTK and CDK/CRK programs. Order from qualified suppliers offering full analytical documentation.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 863448-14-0
Cat. No. B2516757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS863448-14-0
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C16H18N4O/c1-16(2,3)20-14-13(9-18-20)15(21)19(11-17-14)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3
InChIKeyNFBXBEKSEMBEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Procurement-Relevant Structural and Class Overview


5-Benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-14-0) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a tert-butyl group at the N1 position and a benzyl group at the N5 position . This scaffold is a privileged structure in kinase inhibitor discovery, with close analogs such as PP1 and PP2 (4-amino substituted pyrazolo[3,4-d]pyrimidines) being well-established Src family kinase inhibitors [1]. The target compound, however, features a distinct 4-oxo substitution pattern, which fundamentally alters its hydrogen-bonding capabilities and kinase selectivity profile compared to 4-amino analogs [2]. It is listed in patent literature within the context of Bruton's tyrosine kinase (BTK) inhibition, indicating its relevance in immunological and oncological research [3].

5-Benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Why Structural Analogs Are Not Interchangeable


Procurement decisions for pyrazolo[3,4-d]pyrimidin-4-ones cannot be based solely on core scaffold similarity due to the profound impact of peripheral substitution on kinase selectivity and potency. The [1,3,6]-trisubstituted analogs, for example, demonstrate remarkable selectivity for subsets of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs), a profile that is not generalizable to the N1,N5-disubstituted-4-oxo subclass [1]. Similarly, the well-known kinase inhibitors PP1 and PP2 contain a critical 4-amino group that makes them potent Src family inhibitors, whereas the target compound's 4-oxo group is a key feature of CDK inhibitor pharmacophores [2]. Even within the N1-tert-butyl, N5-benzyl subclass, subtle modifications—such as a 3-methylbenzyl versus an unsubstituted benzyl—can alter hydrophobic interactions within the kinase ATP-binding pocket, affecting both potency and off-target profiles . The absence of a substituent at the C6 position further distinguishes it from elaborated analogs, offering a unique vector for further functionalization that is not available in C6-substituted or 4-amino series [3].

5-Benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Evidence-Based Differentiation Dimensions


Kinase Selectivity Shift: 4-Oxo vs. 4-Amino Substitution in Pyrazolo[3,4-d]pyrimidines

The target compound's 4-oxo group is a critical pharmacophoric element that distinguishes it from the 4-amino analogs PP1 and PP2. While PP1 and PP2 are potent Src family kinase inhibitors (IC50 values: PP1 inhibits Lck at 5 nM and FynT at 6 nM), the 4-oxo substituted pyrazolo[3,4-d]pyrimidine class is associated with CDK and CRK inhibition, as demonstrated by the [1,3,6]-trisubstituted series which shows selectivity for CDK2/E, CDK5/p35, and CDK9 over other kinases [1]. This fundamental shift in kinase targeting is driven by the carbonyl oxygen's ability to accept a hydrogen bond from the kinase hinge region, a different binding mode than the hydrogen-bond-donating 4-amino group [2].

Kinase Selectivity Scaffold Hopping CDK Inhibitor Pharmacophore

Substitution Pattern Comparison: N1-tert-Butyl vs. N1-Aryl in 1,5-Disubstituted-4-Oxo Series

The N1-tert-butyl group of the target compound provides significantly different physicochemical properties compared to N1-aryl analogs such as the 1,5-diphenyl-6-substituted series. The tert-butyl group increases steric bulk and lipophilicity without introducing the metabolic liabilities associated with unsubstituted phenyl rings. In the 1,5-diphenyl-6-substituted series, the most active compound (7b) demonstrated an IC50 of 4 μM against RKO colon cancer cells, but the effect of the N1-phenyl group on metabolic stability and off-target binding is substantial compared to N1-tert-butyl [1]. The target compound's N1-tert-butyl group also provides greater rotational freedom compared to the planar N1-aryl group, which may allow for distinct binding conformations within the kinase ATP-binding pocket [2].

Physicochemical Properties LogP Metabolic Stability

C6 Position Availability for Derivatization vs. C6-Substituted Analogs

The target compound is unsubstituted at the C6 position, providing a unique synthetic handle for further functionalization that is absent in previously characterized active analogs. In the 1,5-diphenyl-6-substituted series, substitution at C6 with aminoguanidino or guanidino moieties was essential for antiproliferative activity, with compound 7b achieving an IC50 of 4 μM [1]. Similarly, the CDK-selective [1,3,6]-trisubstituted series requires C6 substitution for potent kinase inhibition [2]. The target compound, as an unsubstituted C6 scaffold, offers a clean starting point for systematic SAR exploration without interference from pre-existing C6 substituents, enabling the generation of focused libraries to probe the effects of diverse C6 modifications on kinase selectivity and cellular potency [3].

Chemical Probe Focused Library Structure-Activity Relationship

N5-Benzyl Hydrophobic Interaction vs. N5-Substituted Benzyl Analogs

The unsubstituted N5-benzyl group of the target compound presents a distinct hydrophobic surface compared to analogs with substituted benzyl groups at N5. Close analogs with halogen or alkyl substitutions on the benzyl ring (e.g., 2-fluorobenzyl, 3-methylbenzyl, 4-nitrobenzyl, 3,4-dichlorobenzyl) have been cataloged in chemical databases but lack published comparative biological data [1]. However, class-level SAR from related pyrazolo[3,4-d]pyrimidin-4-one series indicates that the electronic and steric properties of the N5 substituent significantly influence both kinase selectivity and antiproliferative potency. For instance, in the 1,5-diphenyl-6-substituted series, the N5-phenyl group is critical for activity, and modifications to this group are expected to alter the binding mode [2]. The unsubstituted benzyl group represents the minimal hydrophobic pharmacophore, providing a baseline for understanding the contribution of additional substituents to potency and selectivity [3].

Hydrophobic Binding Pocket Kinase Selectivity Structure-Activity Relationship

5-Benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Recommended Application Scenarios Based on Evidence


Kinase Inhibitor Scaffold for Focused Library Synthesis and SAR Exploration

The compound's C6-unsubstituted pyrazolo[3,4-d]pyrimidin-4-one core, bearing distinct N1-tert-butyl and N5-benzyl groups, serves as an ideal starting scaffold for systematic structure-activity relationship (SAR) studies. Its 4-oxo pharmacophore is associated with CDK/CRK inhibition, while the unsubstituted C6 position provides a clean vector for parallel derivatization [1]. This is particularly valuable for research groups seeking to build proprietary focused kinase inhibitor libraries, as the scaffold is listed in BTK inhibitor patents, indicating its relevance in therapeutic kinase programs [2]. The absence of a C6 substituent eliminates the need for protecting group strategies, streamlining the synthesis of diverse analogs for high-throughput screening campaigns.

Chemical Probe Development for Kinase Selectivity Profiling

Researchers aiming to dissect the selectivity determinants between Src-family kinases and CDK/CRK family kinases can use this compound as a chemical probe scaffold. The 4-oxo group is the key pharmacophoric distinction from the well-characterized 4-amino Src inhibitors PP1 and PP2, and this structural difference is predicted to confer a fundamentally different kinase inhibition profile [3]. By using this compound as a base scaffold and profiling its kinome-wide selectivity, researchers can establish a selectivity baseline that will inform the design of more potent and selective CDK or BTK inhibitors [2].

Reference Compound for Studying N1-Alkyl vs. N1-Aryl Pharmacological Effects in Kinase Inhibitors

The compound's N1-tert-butyl group distinguishes it pharmacokinetically and pharmacodynamically from the more common N1-aryl pyrazolo[3,4-d]pyrimidin-4-ones, which have demonstrated antiproliferative activity in colon cancer cells [4]. This makes it a useful reference compound for head-to-head studies investigating the impact of N1-alkyl versus N1-aryl substitution on metabolic stability, plasma protein binding, and kinase selectivity. Such studies are essential for optimizing the drug-like properties of pyrazolo[3,4-d]pyrimidin-4-one lead compounds.

Building Block for BTK-Targeted Therapeutics and Immuno-Oncology Research

The compound's inclusion in patent literature covering irreversible BTK inhibitors positions it as a relevant building block for researchers developing covalent or reversible BTK inhibitors for B-cell malignancies and autoimmune diseases [2]. The pyrazolo[3,4-d]pyrimidine core is established in BTK inhibitor programs (e.g., ibrutinib's binding mode), and the N1-tert-butyl, N5-benzyl substitution pattern offers a distinct intellectual property space. Research groups can further elaborate this scaffold to introduce electrophilic warheads for covalent BTK targeting or optimize reversible binding interactions.

Quote Request

Request a Quote for 5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.